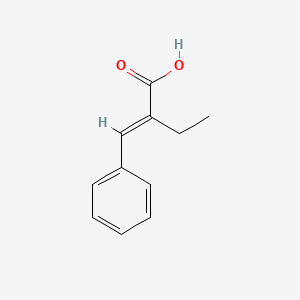

(2Z)-2-benzylidenebutanoic acid

Description

(2E)-2-(phenylmethylidene)butanoic acid is an organic compound characterized by the presence of a phenylmethylidene group attached to a butanoic acid backbone

Properties

CAS No. |

620-78-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2Z)-2-benzylidenebutanoic acid |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b10-8- |

InChI Key |

RUETZBUVTWCCIZ-NTMALXAHSA-N |

Isomeric SMILES |

CC/C(=C/C1=CC=CC=C1)/C(=O)O |

Canonical SMILES |

CCC(=CC1=CC=CC=C1)C(=O)O |

Other CAS No. |

620-78-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(phenylmethylidene)butanoic acid typically involves the condensation of benzaldehyde with butanoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of (2E)-2-(phenylmethylidene)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(phenylmethylidene)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce saturated butanoic acid derivatives.

Scientific Research Applications

(2E)-2-(phenylmethylidene)butanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(phenylmethylidene)butanoic acid involves its interaction with specific molecular targets. The phenylmethylidene group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- (2E)-2-(phenylmethylidene)propanoic acid

- (2E)-2-(phenylmethylidene)pentanoic acid

- (2E)-2-(phenylmethylidene)hexanoic acid

Uniqueness

(2E)-2-(phenylmethylidene)butanoic acid is unique due to its specific chain length and the position of the phenylmethylidene group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

(2E)-2-(phenylmethylidene)butanoic acid, also known as benzylidene butanoic acid, is an organic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

The biological activity of (2E)-2-(phenylmethylidene)butanoic acid is primarily attributed to its ability to interact with various molecular targets. The phenyl group facilitates π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways by modulating cytokine production.

- Enzyme Inhibition : Studies indicate that it can inhibit enzymes such as tyrosinase, which is involved in melanin production.

Antimicrobial Activity

Research indicates that derivatives of (2E)-2-(phenylmethylidene)butanoic acid exhibit significant antimicrobial properties. For instance, studies have reported its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2E)-2-(phenylmethylidene)butanoic acid | Staphylococcus aureus | 32 µg/mL |

| (2E)-2-(phenylmethylidene)butanoic acid | Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that (2E)-2-(phenylmethylidene)butanoic acid can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme critical for melanin biosynthesis. The IC50 value for inhibition was found to be approximately 45 µM, indicating moderate inhibitory potency.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of (2E)-2-(phenylmethylidene)butanoic acid. The study found that certain modifications enhanced antimicrobial activity against resistant strains of bacteria, suggesting a structure-activity relationship (SAR) that could guide future drug development .

- Anti-inflammatory Mechanism : Research published in Phytotherapy Research investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema and cytokine levels following treatment with the compound .

- Tyrosinase Inhibition : A recent study focused on the inhibition of mushroom tyrosinase by (2E)-2-(phenylmethylidene)butanoic acid and its derivatives. The findings demonstrated that certain structural modifications could enhance inhibitory potency, providing insights into potential applications in skin whitening agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.